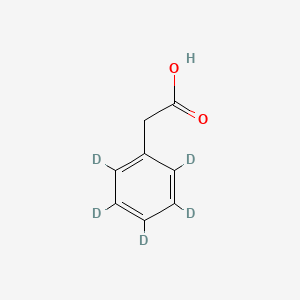

Phenyl-d5-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Phenyl-d5-acetic acid can be synthesized from 3-Phenyllactic acid (PLA), which is produced by lactic acid bacteria . The PLA is converted to phenylacetic acid, which induces auxin-responsive root growth in plants .Molecular Structure Analysis

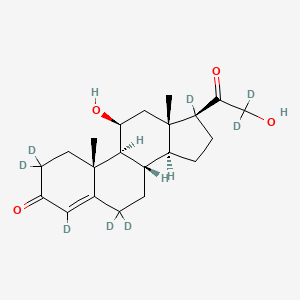

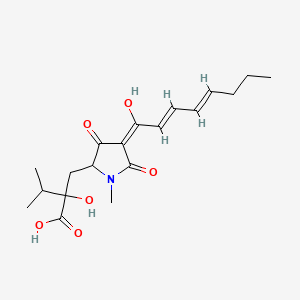

The molecular structure of Phenyl-d5-acetic acid consists of a benzene ring attached to a carboxylic acid group . The InChI string of the compound isInChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D . Chemical Reactions Analysis

Phenylacetic acid, a compound related to Phenyl-d5-acetic acid, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis

Phenyl-d5-acetic acid is a solid compound with a boiling point of 265 °C and a melting point of 77-79 °C . .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Phenyl-d5-acetic acid is utilized in the synthesis of various pharmaceutical compounds due to its stable isotopic labeling. This allows for tracking the incorporation of the compound into final pharmaceutical products and helps in understanding the metabolic pathways .

Auxin Research in Plant Growth

As a phenylalanine-derived natural auxin, Phenyl-d5-acetic acid plays a crucial role in plant growth and development. It is used in research to study the biosynthesis and function of auxins, which are vital plant hormones .

Material Science

In material science, Phenyl-d5-acetic acid can be used to create polymers with specific properties. The deuterium labeling allows for the study of polymer degradation and stability under various conditions .

Analytical Chemistry

Phenyl-d5-acetic acid serves as a standard in mass spectrometry due to its isotopic purity. It helps in calibrating instruments and ensuring the accuracy of mass spectrometric analyses .

Environmental Science

Researchers employ Phenyl-d5-acetic acid in tracing environmental pathways of organic pollutants. Its deuterium label makes it an ideal tracer for studying the fate of carboxylic acids in the environment .

Biochemical Research

In biochemical research, Phenyl-d5-acetic acid is used to investigate enzyme-catalyzed reactions involving carboxylic acids. The deuterium atoms provide insights into reaction mechanisms and enzyme specificity .

Mecanismo De Acción

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of Phenyl-d5-acetic acid are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by Phenyl-d5-acetic acid are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of Phenyl-d5-acetic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of Phenyl-d5-acetic acid’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-d5-acetic acid | |

Q & A

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)